2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride
Overview
Description
2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C9H12ClFN2O and its molecular weight is 218.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Researchers have developed methods for the synthesis of compounds related to 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride, exploring their potential as intermediates in chemical synthesis. For example, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide was optimized through a series of reactions including chlorination, oxidation, and ammonolysis, indicating a broader interest in fluorinated and chlorinated benzamide derivatives for their chemical utility (Zhang Zho, 2014).
Antitumor Activity
- Studies on amino acid ester derivatives containing 5-fluorouracil and other fluoro-substituted compounds have shown antitumor activity against various cancer cell lines, suggesting that derivatives of this compound might have potential in antitumor applications. For instance, specific derivatives exhibited inhibitory effects against liver cancer cells, highlighting the interest in fluorinated benzamides for their potential therapeutic benefits (J. Xiong et al., 2009).
Imaging Agents
- Fluorinated compounds, including those related to this compound, have been evaluated for their utility as imaging agents, particularly in positron emission tomography (PET) for the diagnosis of diseases like Alzheimer's. The development of novel PET imaging agents based on fluoro-substituted phenylthio derivatives indicates the relevance of such compounds in medical imaging and diagnosis (S. Oya et al., 2002).
Chemical Properties and Applications
- Research on the self-assembly and recognition capabilities of fluoroalkylated compounds, including those with dimethylamino groups, underscores their potential in chemical sensing and selective compound transfer. This suggests that this compound derivatives could find applications in the development of chemical sensors or as building blocks in supramolecular chemistry (H. Sawada et al., 2000).
Properties
IUPAC Name |
2-amino-5-fluoro-N,N-dimethylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)7-5-6(10)3-4-8(7)11;/h3-5H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDFIXCQNQIJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.